(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid is a significant compound in the study of prostaglandin metabolism. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. They play crucial roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of the reproductive system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F-main urinary metabolite typically involves the conversion of prostaglandin F2α. This process can be achieved through various chemical reactions, including oxidation and reduction steps. The synthetic route often starts with the preparation of prostaglandin F2α, followed by its conversion to the main urinary metabolite through specific enzymatic or chemical reactions .
Industrial Production Methods: Industrial production of prostaglandin F-main urinary metabolite involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of bioreactors and advanced purification techniques to isolate the desired metabolite from complex mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original prostaglandin F2α structure .
Applications De Recherche Scientifique
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid has numerous applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin biosynthesis and metabolism.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored as a biomarker for various diseases, including inflammatory conditions and reproductive health disorders.
Mécanisme D'action
The mechanism of action of prostaglandin F-main urinary metabolite involves its interaction with specific prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and mediate various cellular responses, including inflammation, smooth muscle contraction, and regulation of blood flow. The metabolite’s effects are primarily exerted through the activation of these receptors and subsequent signaling pathways .
Comparaison Avec Des Composés Similaires
Prostaglandin E2: Another major prostaglandin with similar physiological roles but different receptor interactions.
Prostaglandin D2: Involved in allergic reactions and inflammation.
Thromboxane A2: Plays a role in platelet aggregation and vasoconstriction.
Uniqueness: (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid is unique in its specific metabolic pathway and its role as a biomarker for certain physiological and pathological conditions. Its distinct receptor interactions and metabolic stability make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
34069-62-0 |
---|---|
Formule moléculaire |
C18H30O6 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid |
InChI |
InChI=1S/C18H30O6/c19-11-5-1-2-6-13(20)9-10-15-14(16(21)12-17(15)22)7-3-4-8-18(23)24/h3-4,14-17,19,21-22H,1-2,5-12H2,(H,23,24)/b4-3-/t14-,15-,16+,17-/m1/s1 |
Clé InChI |
MBJNKTSSQMIPIF-TUXBEBCXSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CC(=O)O)CCC(=O)CCCCCO)O |
SMILES |
C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCCCCO)O |
SMILES canonique |
C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCCCCO)O |
Synonymes |
5 alpha,7 alpha-dihydroxy-11-ketotetranorprostane 1,16-dioic acid 5 alpha,7 alpha-dihydroxy-11-ketotetranorprostane-1,16-dioic acid 5,7-dihydroxy-11-keto-tetranorprosta-1,16-dioic acid 5,7-DKPDA 9 alpha,11 alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid 9,11-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid 9,11-DPPCPA 9alpha, 11alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid PGF-M PGF-main urinary metabolite PGF-MUM PGF2alpha UM prostaglandin F-M prostaglandin F-main urinary metabolite prostaglandin F2alpha urinary metabolite |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.